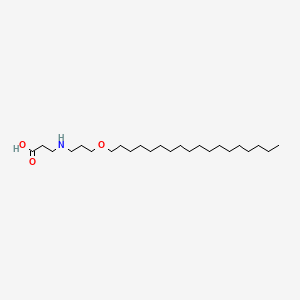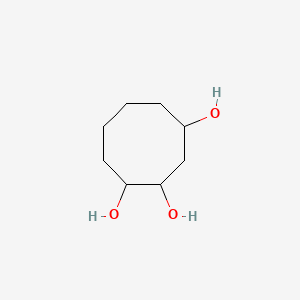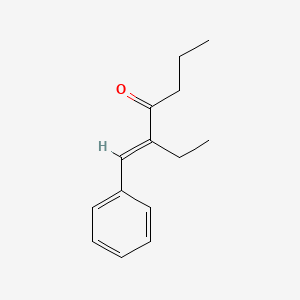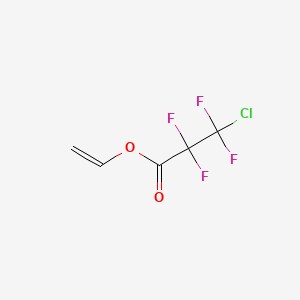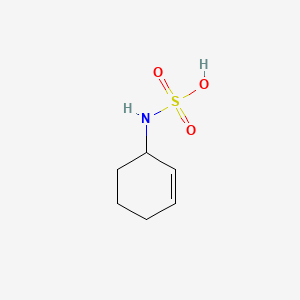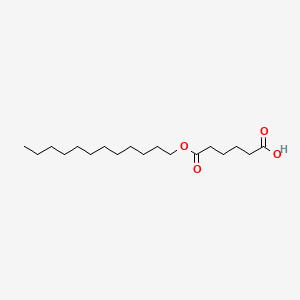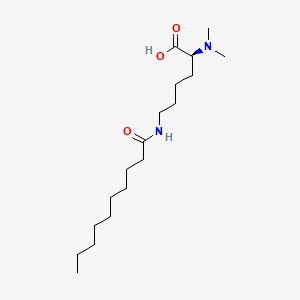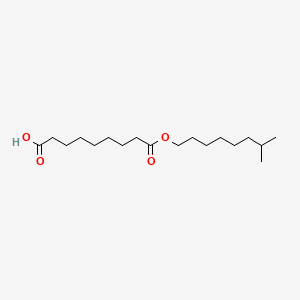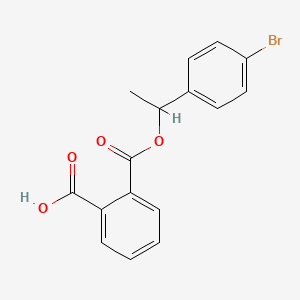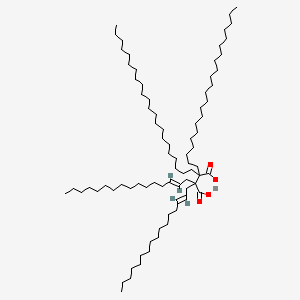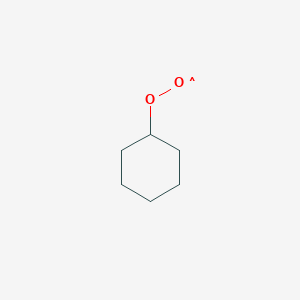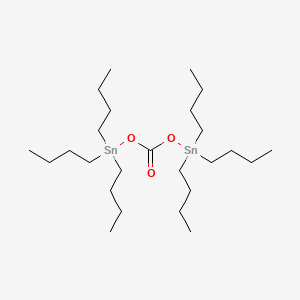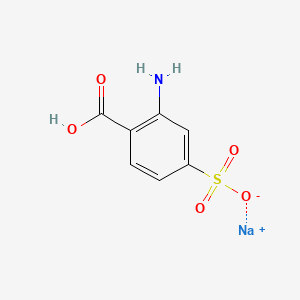
Sodium hydrogen 4-sulphonatoanthranilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a sodium salt derivative of benzoic acid, specifically 2-amino-4-sulfo-benzoic acid. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 4-sulphonatoanthranilate typically involves the sulfonation of anthranilic acid (2-aminobenzoic acid) followed by neutralization with sodium hydroxide. The reaction conditions often include the use of concentrated sulfuric acid as the sulfonating agent and controlled temperatures to ensure the desired substitution on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful addition of sulfuric acid to anthranilic acid, followed by neutralization and crystallization to obtain the pure sodium salt.
Análisis De Reacciones Químicas
Types of Reactions
Sodium hydrogen 4-sulphonatoanthranilate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for electrophilic substitution typically involve the use of concentrated acids or halogens in the presence of catalysts.
Major Products
The major products formed from these reactions include nitro derivatives, sulfonamides, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Sodium hydrogen 4-sulphonatoanthranilate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which sodium hydrogen 4-sulphonatoanthranilate exerts its effects involves its interaction with specific molecular targets. The sulfonic acid group allows it to form strong ionic bonds with positively charged sites on proteins and enzymes, altering their activity. The amino group can participate in hydrogen bonding, further influencing molecular interactions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-sulfonatobenzoate
- Sodium 2-sulfonatobenzoate
- Sodium 3-sulfonatobenzoate
Uniqueness
Sodium hydrogen 4-sulphonatoanthranilate is unique due to the presence of both an amino group and a sulfonic acid group on the aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these functional groups.
Propiedades
Número CAS |
83763-37-5 |
|---|---|
Fórmula molecular |
C7H6NNaO5S |
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
sodium;3-amino-4-carboxybenzenesulfonate |
InChI |
InChI=1S/C7H7NO5S.Na/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10;/h1-3H,8H2,(H,9,10)(H,11,12,13);/q;+1/p-1 |
Clave InChI |
CFFDZTADOHGTBA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)[O-])N)C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


